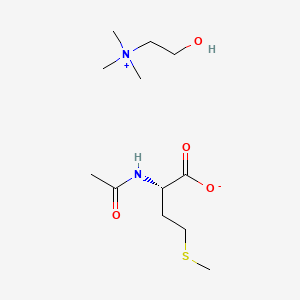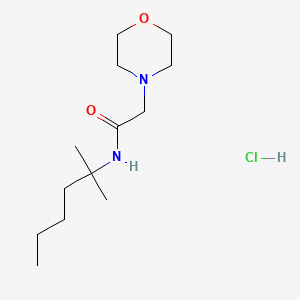
4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride is a chemical compound with the molecular formula C13H26N2O2.ClH and a molecular weight of 278.87 . It is known for its unique structure, which includes a morpholine ring and an acetamide group, making it a compound of interest in various scientific fields.
准备方法
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride typically involves the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethylpentylamine under controlled conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
化学反应分析
4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
科学研究应用
4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and affect gene expression .
相似化合物的比较
4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride can be compared with other similar compounds such as:
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride: This compound has a similar structure but with a different alkyl chain length, which may affect its chemical and biological properties.
N-(1,1-dimethylpentyl)-2-morpholin-4-ylacetamide hydrochloride: Another similar compound with slight variations in its structure, leading to differences in its reactivity and applications. The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various applications.
属性
CAS 编号 |
108904-23-0 |
|---|---|
分子式 |
C13H27ClN2O2 |
分子量 |
278.82 g/mol |
IUPAC 名称 |
N-(2-methylhexan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-4-5-6-13(2,3)14-12(16)11-15-7-9-17-10-8-15;/h4-11H2,1-3H3,(H,14,16);1H |
InChI 键 |
LIKJUAYQTPZAPT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


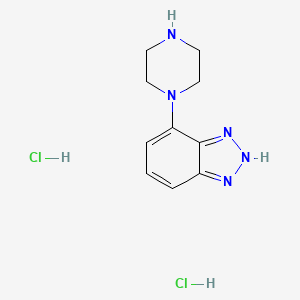
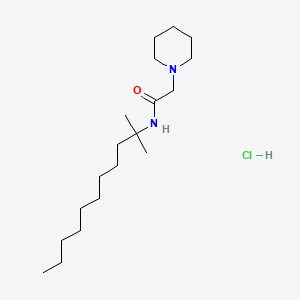
![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)
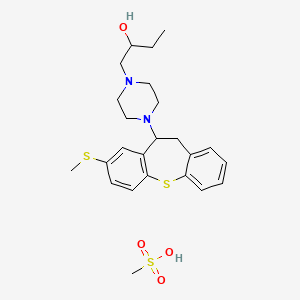
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)
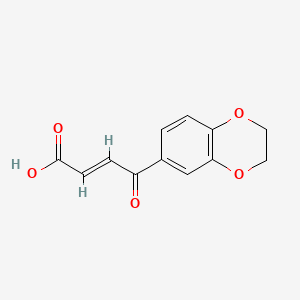
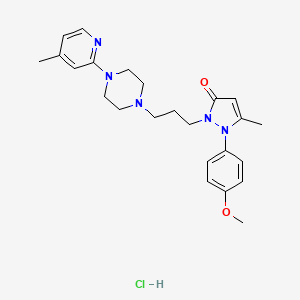
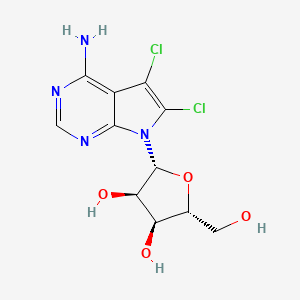
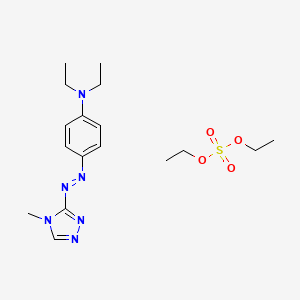
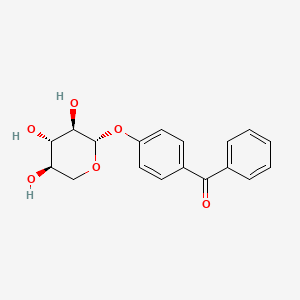
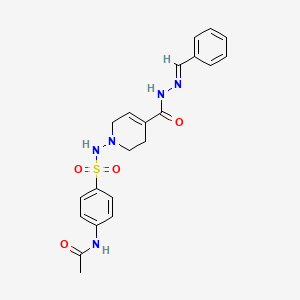
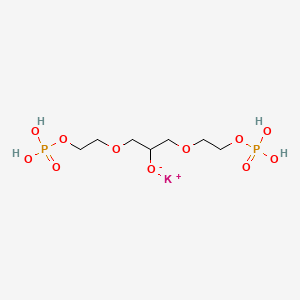
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)
